2-Bromo-4-(imidazol-1-yl)pyridine
Overview
Description
2-Bromo-4-(imidazol-1-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole moiety
Preparation Methods
The synthesis of 2-Bromo-4-(imidazol-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to promote the nucleophilic substitution reaction, where the imidazole ring attaches to the pyridine ring at the 4-position, replacing a hydrogen atom.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-Bromo-4-(imidazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions. Common reagents include organometallic compounds and other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents vary depending on the desired transformation.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Major products from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or extended conjugation.
Scientific Research Applications
2-Bromo-4-(imidazol-1-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of new materials with unique electronic or optical properties.
Catalysis: It acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biological Studies: Researchers use this compound to study biological pathways and interactions, particularly those involving imidazole-containing enzymes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(imidazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors, binding to active sites and modulating their activity. The imidazole ring can interact with metal ions or other functional groups, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
2-Bromo-4-(imidazol-1-yl)pyridine can be compared to other similar compounds, such as:
2-Bromo-4-(1H-imidazol-1-yl)pyridine: Similar structure but with different substitution patterns.
4-(1H-imidazol-1-yl)pyridine: Lacks the bromine atom, leading to different reactivity and applications.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A fused bicyclic compound with distinct properties and uses.
The uniqueness of this compound lies in its combination of a brominated pyridine ring and an imidazole moiety, which imparts specific reactivity and binding characteristics valuable in various research fields.
Properties
IUPAC Name |
2-bromo-4-imidazol-1-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCZAMFACRLQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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